molecular formula C9H16O2 B1595587 Tert-butyl pent-4-enoate CAS No. 32400-25-2

Tert-butyl pent-4-enoate

Cat. No.: B1595587
CAS No.: 32400-25-2
M. Wt: 156.22 g/mol
InChI Key: ZGQQQFWPVOPRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl pent-4-enoate is a chemical compound with the molecular formula C9H16O2 . It has a molecular weight of 156.22 . The InChI code for this compound is 1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5H,1,6-7H2,2-4H3 .


Synthesis Analysis

The synthesis of this compound involves two stages . The first stage involves the reaction with sulfuric acid and magnesium sulfate in dichloromethane. The second stage involves the reaction of pent-4-enoic acid and tert-butyl alcohol in dichloromethane at 20 degrees Celsius for 96 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of a pent-4-enoate group attached to a tert-butyl group . The average mass of the molecule is 172.221 Da and the monoisotopic mass is 172.109940 Da .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The InChI key for this compound is GRWJMJVACAWLAO-UHFFFAOYSA-N . The compound should be stored at a temperature between 28 degrees Celsius .

Safety and Hazards

The safety data sheet for Tert-butyl pent-4-enoate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Properties

CAS No.

32400-25-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

tert-butyl pent-4-enoate

InChI

InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

ZGQQQFWPVOPRSG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCC=C

Canonical SMILES

CC(C)(C)OC(=O)CCC=C

32400-25-2

Origin of Product

United States

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